N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide
Description
N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-4-2-1-3-11(13)14(5-7-19)18-15(20)12-9-16(12)6-8-21-10-16/h1-4,12,14,19H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTDYBILSUNREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2C(=O)NC(CCO)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, followed by its attachment to the spirocyclic core.
Amidation: This step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide can be compared with other similar compounds, such as:
N-[1-(2-chlorophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-[1-(2-fluorophenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
N-[1-(2-methylphenyl)-3-hydroxypropyl]-5-oxaspiro[2.4]heptane-2-carboxamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
